Methyl 2-(3-ethoxyphenyl)propanoate

Description

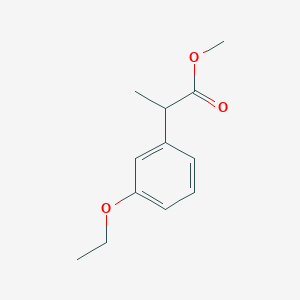

Methyl 2-(3-ethoxyphenyl)propanoate is an ester derivative featuring a phenylpropanoate backbone with a meta-positioned ethoxy group (-OCH₂CH₃) on the aromatic ring. The ethoxy group, an electron-donating substituent, likely influences lipophilicity, metabolic stability, and binding interactions compared to other substituents (e.g., benzoyl, methoxy, or halogens) .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 2-(3-ethoxyphenyl)propanoate |

InChI |

InChI=1S/C12H16O3/c1-4-15-11-7-5-6-10(8-11)9(2)12(13)14-3/h5-9H,4H2,1-3H3 |

InChI Key |

HXYGVVVVHBIENL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-ethoxyphenyl)propanoate typically involves the esterification of 2-(3-ethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-(3-ethoxyphenyl)propanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

Hydrolysis: 2-(3-ethoxyphenyl)propanoic acid and methanol.

Reduction: 2-(3-ethoxyphenyl)propanol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-ethoxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into an active pharmaceutical ingredient.

Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-ethoxyphenyl)propanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding acids and alcohols. This hydrolysis can release active compounds that exert therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological context and the active compounds released.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Bioactivity and Stability

Methyl 2-(3-benzoylphenyl)propanoate

- Structure : Benzoyl group (-COC₆H₅) at the meta position.

- Key Findings : Demonstrated superior prodrug activity compared to ethyl and propyl analogs in ketoprofen delivery, attributed to enhanced lipophilicity and controlled hydrolysis rates .

- Comparison : The benzoyl group’s electron-withdrawing nature may increase metabolic resistance but reduce solubility compared to the ethoxy group in the target compound.

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

- Structure: Para-methoxy (-OCH₃), cyano (-CN), and ethyl ester.

- Comparison : The target compound’s meta-ethoxy group offers less steric hindrance than para-substituted analogs, possibly improving binding flexibility.

3-(2-Methoxyphenyl)propanoic Acid

- Structure : Ortho-methoxy (-OCH₃) and carboxylic acid (-COOH).

- Key Findings : The carboxylic acid form increases water solubility but reduces bioavailability compared to ester prodrugs. Ortho substitution may induce steric effects, limiting interactions with biological targets .

- Comparison: Methyl 2-(3-ethoxyphenyl)propanoate’s ester group and meta-substitution likely enhance membrane permeability and metabolic stability.

Functional Group Variations

Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate

- Structure : Chloro (-Cl) and isoindolinyl heterocycle.

- Key Findings : The chloro group increases lipophilicity, while the isoindolinyl moiety may enable specific receptor targeting .

- Comparison : The ethoxy group in the target compound lacks the halogen’s electronegativity but may improve metabolic safety profiles.

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

Ester Group Influence

- Methyl vs. Ethyl Esters : Methyl esters (e.g., ) generally hydrolyze faster than ethyl esters (), impacting bioavailability and duration of action.

- Safety Considerations : Ethyl esters in complex structures () require stringent handling protocols due to undefined hazards, whereas methyl esters are often preferred for prodrug design due to simpler metabolism .

Research Implications

- Substituent Position : Meta-substituted compounds (e.g., 3-ethoxy) balance steric and electronic effects better than ortho or para analogs .

- Ester Selection : Methyl esters optimize hydrolysis rates for prodrug activation, whereas ethyl esters may prolong circulation .

- Safety and Handling: Complex esters (e.g., indole derivatives) necessitate rigorous safety protocols, unlike simpler phenylpropanoates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.